beta-Estradiol 3-benzoate 17-n-butyrate

CAS No.:

Cat. No.: VC17949489

Molecular Formula: C29H34O4

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H34O4 |

|---|---|

| Molecular Weight | 446.6 g/mol |

| IUPAC Name | (17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate |

| Standard InChI | InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3 |

| Standard InChI Key | MKYFGNOOEKZNPW-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |

Introduction

Chemical Identity and Structural Properties

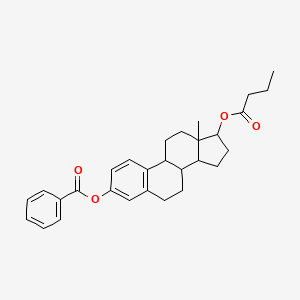

β-Estradiol 3-benzoate 17-N-butyrate (EBB) is a steroid derivative with the molecular formula C29H34O4 and a molar mass of 446.6 g/mol. The compound features a benzoate group at the 3-position and a butyrate ester at the 17β-position of the estradiol backbone (Fig. 1). This dual esterification delays metabolic degradation, extending its half-life compared to unmodified estradiol .

Stereochemistry and Nomenclature

The IUPAC name for EBB is [(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate. X-ray crystallography confirms the stereospecific orientation of the ester groups, which is critical for receptor binding and hydrolysis kinetics .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 166–167°C | |

| Boiling Point | 558.6°C at 760 mmHg | |

| Density | 1.18 g/cm³ | |

| LogP (Partition Coeff.) | 5.2 (estimated) | |

| Solubility | Insoluble in water; soluble in DMSO, ethanol |

Synthesis and Industrial Production

Synthetic Routes

EBB is synthesized via esterification of estradiol with benzoic anhydride and butyric anhydride under acidic catalysis. A typical protocol involves:

-

Dissolving estradiol in pyridine.

-

Adding benzoic anhydride to form the 3-benzoate intermediate.

-

Reacting the intermediate with butyric anhydride in the presence of sulfuric acid .

-

Purification via recrystallization from methanol/water mixtures .

Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize byproducts.

Stability and Degradation

EBB undergoes hydrolysis in aqueous environments, releasing estradiol, benzoic acid, and butyric acid. Accelerated stability studies show:

-

Hydrolysis: t₁/₂ = 12 days at pH 7.4 (37°C).

-

Oxidation: Forms estrone derivatives under strong oxidizing conditions (e.g., KMnO₄).

-

Photodegradation: Degrades by 15% after 48 hours under UV light .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

EBB is administered via intramuscular injection due to poor oral bioavailability (2–10%) caused by first-pass metabolism . After injection, peak plasma estradiol levels occur at 72 hours, with sustained release over 30 days .

Table 2: Pharmacokinetic Parameters

Metabolic Pathways

Esterases in blood and tissues hydrolyze EBB to estradiol, which undergoes further metabolism via:

-

Hydroxylation: CYP3A4-mediated formation of 2-hydroxyestradiol .

-

Conjugation: Glucuronidation and sulfation for renal excretion.

Clinical Applications and Efficacy

Contraceptive Use

EBB is combined with algestone acetophenide (150 mg progestin) in monthly injectable contraceptives (e.g., Neolutin N, Redimen) . Clinical trials demonstrate:

Hormone Replacement Therapy

In postmenopausal women, EBB (10 mg/month) alleviates vasomotor symptoms and prevents osteoporosis. A 24-month study reported:

Biological Activity and Receptor Interactions

EBB’s hydrolyzed product, estradiol, binds to estrogen receptors (ERα/ERβ) with Kd = 0.1 nM . Genomic effects include:

-

Upregulation of progesterone receptors in the endometrium.

-

Suppression of FSH/LH via negative feedback on the hypothalamus .

Non-genomic actions involve activation of MAPK/ERK pathways, promoting endothelial NO synthesis .

Comparative Analysis with Other Estradiol Esters

Table 3: Estradiol Ester Pharmacokinetics

| Ester | Tmax (days) | Half-life (days) | Clinical Use |

|---|---|---|---|

| Estradiol Valerate | 3 | 7 | HRT, Contraception |

| Estradiol Cypionate | 5 | 11 | Contraception |

| EBB | 3 | 14 | Contraception |

EBB’s prolonged half-life reduces dosing frequency compared to valerate or cypionate .

EBB is approved in Peru, Singapore, and Argentina as a contraceptive. It is not marketed in the US or EU due to preference for transdermal estradiol formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume